LLL3
Description
LLL3 is a small-molecule inhibitor targeting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, a critical driver of tumor survival, proliferation, and immune evasion. Developed at Ohio State University (OSU), this compound binds to a lateral pocket near the phosphorylated tyrosine 705 (pTyr705) residue on STAT3 monomers, disrupting its dimerization and subsequent DNA-binding activity . This inhibition reduces transcriptional activation of downstream oncogenic targets like survivin, VEGF, and MMP2, ultimately inducing caspase-3/7-mediated apoptosis in cancer cells . Preclinical studies highlight its efficacy in osteosarcoma (OSA), glioblastoma (GBM), and other STAT3-driven malignancies . Notably, this compound also exhibits cross-reactivity with STAT1, suppressing its DNA-binding activity in a sequence-dependent manner, which may reduce off-target effects in cancer therapy .
Properties
CAS No. |
63972-38-3 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
1-acetyl-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O4/c1-8(17)9-4-2-5-10-13(9)15(19)11-6-3-7-12(18)14(11)16(10)20/h2-7,18H,1H3 |
InChI Key |
RROLKYCVTJGMND-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LLL3; LLL-3; LLL 3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
LLL3 can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,5-dihydroxyanthraquinone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
LLL3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthraquinone core, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Scientific Research Applications
LLL3 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of LLL3 involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells . The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar STAT-Targeting Compounds
Mechanistic Differences
Efficacy in Preclinical Models
- This compound vs. LLL12 : While both suppress STAT3 transcriptional activity, this compound demonstrates superior sequence specificity. In STAT1 assays, this compound reduces high-affinity DNA binding by 8-fold (to 12.6% of control) compared to LLL12 analogs (27.9%) .
- This compound vs.
- This compound vs. STA-21 : STA-21 analogs like LLL12 lack this compound’s dual STAT3/STAT1 inhibitory profile, limiting their utility in cancers with STAT1 dysregulation .
Selectivity and Off-Target Effects
This compound’s sequence-dependent STAT1 inhibition distinguishes it from broader STAT3 inhibitors. For example, at "half-site" DNA motifs with low affinity, this compound only reduces STAT1 binding by 1.7-fold (59.4% of control) versus 4.7-fold at high-affinity sites, suggesting nuanced therapeutic targeting .
Key Research Findings
- Osteosarcoma: this compound reduces survivin and VEGF expression by >50% in canine and human OSA cell lines, with apoptosis induction comparable to siRNA-mediated STAT3 knockdown .
- Cross-Reactivity : this compound inhibits STAT1 binding to high-affinity GAS motifs (e.g., in interferon-responsive genes), a feature absent in LLL12 and FLLL32 .
- Translational Potential: In canine OSA trials, this compound’s pharmacokinetics and toxicity profile support its advancement to clinical testing .
Clinical Implications
Challenges include optimizing bioavailability and minimizing STAT1-related immune suppression. However, this compound’s sequence-specific effects and dual STAT3/STAT1 inhibition position it as a candidate for combination therapies in STAT3/STAT1-coactivated cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
